3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives involves exhaustive efforts in the search of lead molecules . The N-methyl and thiophen-3-yl analogues are known and are somewhat more potent, though still generally weaker than the corresponding amphetamines . The bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, has been reported .Molecular Structure Analysis
The molecular structure of thiophene derivatives is complex and versatile, which allows for a wide range of therapeutic properties . The N-methyl and thiophen-3-yl analogues are known and are somewhat more potent .Chemical Reactions Analysis
Thiophene derivatives show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent . The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Sulfonamide compounds have been extensively studied for their antibacterial and antimicrobial properties. A study on novel heterocyclic compounds containing a sulfonamido moiety demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013). Similarly, azole derivatives containing sulfonamide groups were synthesized and showed antimicrobial activity, highlighting their potential in antimicrobial drug development (D. Sahin et al., 2012).
Antioxidant Activity
The synthesis and evaluation of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) revealed that some of these compounds possess potent antioxidant activities. This suggests their potential use in combating oxidative stress-related diseases (A. Padmaja et al., 2014).
Anticancer Activity
Thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared and evaluated for their in vitro anticancer activity. Many of these compounds showed cytotoxic activities against the human breast cancer cell line MCF7, indicating their potential as anticancer agents (M. Ghorab, M. S. Bashandy, & M. Alsaid, 2014).
Cyclooxygenase-2 Inhibition
Sulfonamide derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting their application in developing anti-inflammatory drugs. For instance, a series of 3,4-diaryloxazolones were prepared and found to inhibit COX-2 effectively, showing potential as orally active anti-inflammatory agents (C. Puig et al., 2000).
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties and can interact with various biological targets .
Mode of Action
It is known that thiophene derivatives can exhibit a variety of physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of biochemical pathways due to their diverse physiological functions .
Pharmacokinetics
It is known that the compound can be bioreduced to an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .
Result of Action
It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse physiological functions .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research will likely focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-methyl-2-oxo-N-(1-thiophen-2-ylcyclopentyl)-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-19-13-11-12(6-7-14(13)23-16(19)20)25(21,22)18-17(8-2-3-9-17)15-5-4-10-24-15/h4-7,10-11,18H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMDUADICLLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3(CCCC3)C4=CC=CS4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
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